N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been synthesized and evaluated for their anticancer potential. For instance, new thiazole compounds have shown selective cytotoxicity against human lung adenocarcinoma cells, with certain derivatives exhibiting high apoptosis induction capabilities (Evren et al., 2019). This research underscores the potential of thiazole derivatives in developing anticancer therapies.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of novel thiazole derivatives have been demonstrated, with some compounds showing significant activity against a range of bacterial and fungal strains (Saravanan et al., 2010). This indicates the potential of thiazole-based compounds in addressing various infectious diseases.
Optoelectronic Properties
Research into thiazole-based polymers has revealed promising optoelectronic properties, making them suitable for applications in conducting polymers and materials science (Camurlu & Guven, 2015). The study of thiazole-containing monomers for electrochemical polymerization opens avenues in the development of materials with specific optical and electronic functionalities.
Analgesic Agents
Thiazole derivatives have also been explored for their analgesic properties, with some compounds exhibiting significant analgesic activity in preclinical models (Saravanan et al., 2011). This research highlights the potential of thiazole compounds in pain management and the development of new analgesic drugs.
Mechanism of Action
The mechanism of action of thiazole derivatives can vary widely depending on their specific structures and the biological targets they interact with . Unfortunately, the specific mechanism of action for “N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” is not detailed in the available resources.
Future Directions
Thiazole derivatives have shown promise in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, including “N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide”, and evaluating their biological activities.
Properties
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10(2)16-13(20)8-12-9-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,20)(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPRMCFJEJCKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.